4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is also known by other names such as 6-bromopiperonal and 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This compound is part of the benzodioxole family, which is characterized by a benzene ring fused with a dioxole ring.
Preparation Methods
The synthesis of 4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzodioxole ring. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones under specific conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-6-methoxy-2H-1,3-benzodioxole-5-carbaldehyde can be compared with other similar compounds such as:
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the bromine atom.
Myristicin (1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-): Contains a methoxy group and an allyl group instead of a bromine atom.
5-Bromo-1,3-benzodioxole-4-carbaldehyde: Similar structure but with the bromine atom at a different position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55950-27-1 |
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Molecular Formula |
C9H7BrO4 |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
4-bromo-6-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H7BrO4/c1-12-6-2-7-9(14-4-13-7)8(10)5(6)3-11/h2-3H,4H2,1H3 |
InChI Key |
ODXFQMQNEDZWIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)Br)C=O |
Origin of Product |
United States |
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